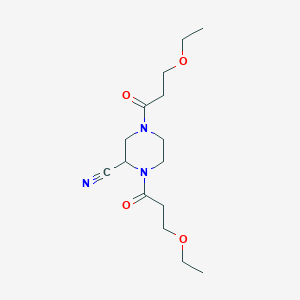

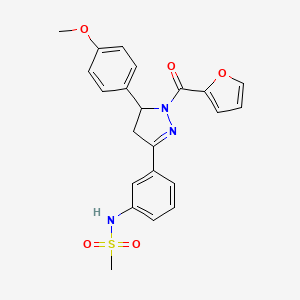

![molecular formula C15H13NO4 B2703594 Methyl 2-[(phenoxycarbonyl)amino]benzoate CAS No. 259537-23-0](/img/structure/B2703594.png)

Methyl 2-[(phenoxycarbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(phenoxycarbonyl)amino]benzoate” is a chemical compound with the empirical formula C15H13NO4 . It has a molecular weight of 271.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is O=C(OC1=CC=CC=C1)NC2=C(C=CC=C2)C(OC)=O . This provides a textual representation of the compound’s structure. The InChI key is UWPAYCMISNVEGF-UHFFFAOYSA-N , which is a unique identifier for chemical substances.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 271.27 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

1. Chemical Synthesis and Reactions

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrates unique properties in chemical synthesis. It cyclizes in the presence of bases to form exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base's strength (Ukrainets et al., 2014).

2. Application in Bioactive Compound Synthesis

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is a new, efficient reagent for N-phthaloylation of amino acids and derivatives. It provides a simple, racemization-free process, yielding excellent results with alpha-amino acids and other compounds (Casimir et al., 2002).

3. Biological Activity

A derivative of Methyl 2-[(phenoxycarbonyl)amino]benzoate, specifically Methyl 2-[propanamide-2'-methoxycarbonyl]benzoate, isolated from Jolyna laminarioides, exhibits chymotrypsin inhibitory activity and shows antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

4. Material Science and Polymerization

Methyl 3,5-bis(4-aminophenoxy)benzoate, a compound with similar properties, is used in the thermal polymerization to produce hyperbranched aromatic polyamides. Such polymers have unique solubility properties and molecular weights, making them valuable in material science (Yang et al., 1999).

Safety and Hazards

This compound is classified under GHS07 and has a hazard statement H317 . This means it may cause an allergic skin reaction. The precautionary statement is P280, which means protective gloves should be worn to handle the compound . It’s classified as a Skin Sensitizer 1 and is considered a combustible solid .

Properties

IUPAC Name |

methyl 2-(phenoxycarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14(17)12-9-5-6-10-13(12)16-15(18)20-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPAYCMISNVEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2703513.png)

![(4-ethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2703514.png)

![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2703518.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703521.png)

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2703525.png)

![2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2703527.png)